molecular formula C17H13NO B1622997 4,6-Diphenyl-2-pyridone CAS No. 29261-44-7

4,6-Diphenyl-2-pyridone

Cat. No.: B1622997
CAS No.: 29261-44-7
M. Wt: 247.29 g/mol
InChI Key: XMXDFXBFGHFWPE-UHFFFAOYSA-N
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Description

Significance of the 2-Pyridone Heterocyclic Core in Chemical Sciences

The 2-pyridone moiety is a privileged heterocyclic scaffold that occupies a central role in numerous areas of chemical research. diva-portal.orgsci-hub.se Its importance stems from a combination of unique electronic properties, the capacity for hydrogen bonding, and its presence in a vast array of biologically active natural products and synthetic molecules. frontiersin.orgresearchgate.net The 2-pyridone core can act as both a hydrogen bond donor and acceptor, a feature that is crucial for its interaction with biological targets. frontiersin.org

In medicinal chemistry, the 2-pyridone structure is a common feature in compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. frontiersin.orgresearchgate.net For instance, derivatives of 2-pyridones have been investigated for their potential as inhibitors of the SARS-CoV-2 main protease, a key enzyme in viral replication.

Beyond its medicinal applications, the 2-pyridone ring serves as a versatile building block in organic synthesis and a ligand in coordination chemistry. sci-hub.seresearchgate.net Its ability to form stable complexes with a variety of metal ions makes it a valuable component in the development of novel catalysts and functional materials. mdpi.com The electronic and steric properties of the 2-pyridone core can be finely tuned through substitution, allowing for the rational design of molecules with specific functions.

Historical Trajectories and Evolution of 4,6-Diphenyl-2-pyridone Studies

The study of 2-pyridone and its derivatives has a rich history, with early investigations laying the groundwork for the synthesis and understanding of these heterocyclic systems. While specific early historical accounts focusing solely on this compound are not extensively documented in readily available literature, the general synthetic routes to substituted 2-pyridones were established in the late 19th and early 20th centuries.

Early methods for the synthesis of the 2-pyridone ring often involved condensation reactions. A notable early report includes the synthesis of 1-hydroxy-4,6-diphenyl-2-pyridone from 4,6-diphenyl-2-pyrone, highlighting the transformation of a pyrone ring into a pyridone. google.com Another historical approach involved the reaction of 1-amino-4,6-diphenyl-2-pyridone with various reagents, demonstrating the reactivity of the amino group attached to the pyridone nitrogen. psu.edu

A significant advancement in the synthesis of this compound derivatives came with the work of Katritzky and his colleagues, who explored the rearrangement of 4,6-diphenylpyran-2-imines to the isomeric 2-pyridones. rsc.org This work, along with studies on the thermolysis and photolysis of N-substituted 2-pyridones, provided deeper insights into the reactivity and potential for structural modifications of the this compound scaffold. rsc.org These foundational studies have paved the way for the development of more sophisticated synthetic methodologies and the exploration of this compound's diverse applications in contemporary research.

Contemporary Research Landscape and Scholarly Focus on this compound

Modern research on this compound and its derivatives is multifaceted, spanning materials science, medicinal chemistry, and catalysis. The inherent properties of the this compound scaffold, including its thermal stability, and tunable electronic characteristics, make it a compelling target for contemporary scientific inquiry.

In the realm of materials science , derivatives of this compound are being investigated for their photophysical properties and potential applications in organic light-emitting diodes (OLEDs). nih.govdiva-portal.org The introduction of different substituents onto the pyridone or phenyl rings allows for the tuning of emission wavelengths and quantum yields. The donor-acceptor character that can be engineered into these molecules is a key aspect of this research. diva-portal.org

The field of medicinal chemistry continues to explore the biological activities of this compound derivatives. Studies have shown that these compounds can serve as scaffolds for the development of agents with analgesic, anti-inflammatory, and antimicrobial properties. The ability to functionalize the core structure provides a pathway to optimize interactions with specific biological targets.

As a versatile synthetic building block , this compound is utilized in the construction of more complex molecular architectures. mdpi.com Its reactivity at various positions on the heterocyclic ring and the phenyl substituents allows for a wide range of chemical transformations. Recent synthetic methods focus on efficient and selective functionalization, often employing modern catalytic systems. mdpi.com

The following tables summarize some of the key research findings and data related to the synthesis and properties of this compound and its derivatives.

Table 1: Selected Synthetic Methods for this compound and its Derivatives

Precursor(s)Reagents and ConditionsProductYield (%)Reference
4,6-Diphenyl-2-pyroneHydroxylamine hydrochloride, 2-aminopyridine, 70°C1-Hydroxy-4,6-diphenyl-2-pyridone91 google.com
1-Amino-4,6-diphenyl-2-pyridone, AldehydeEthanol, reflux1-(Alkylideneamino)-4,6-diphenyl-2-pyridoneNot specified psu.edu
4,6-Diphenylpyran-2-iminesSodium ethoxide4,6-Diphenyl-2-pyridonesNot specified rsc.org
3-Cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridonesMicrowave irradiation3-Cyano-4-(substituted phenyl)-6-phenyl-2-pyridones9-40 researchgate.net
3-Cyano-4,6-diphenyl-2-pyridone, Diazonium saltsClassical azo coupling reaction5-(Arylazo)-3-cyano-4,6-diphenyl-2-pyridones36-69 scispace.com

Table 2: Spectroscopic Data for Selected this compound Derivatives

CompoundMelting Point (°C)IR (cm⁻¹)¹H NMR (δ, ppm)Reference
1-Hydroxy-4,6-diphenyl-2-pyridone160Not specifiedNot specified google.com
5-(4-Chlorophenylazo)-3-cyano-4,6-diphenyl-2-pyridone260-2623439 (O-H), 2214 (C≡N), 1636 (C=O)2.64 (s, 3H, 6-CH₃), 7.19-7.50 (m, 9H, Ar-H) semanticscholar.org
5-(4-Bromophenylazo)-4-phenyl-6-methyl-3-cyano-2-pyridone258-2603387 (O-H), 2210 (C≡N), 1647 (C=O)2.63 (s, 3H, 6-CH₃), 7.10-7.62 (m, 9H, Ar-H) semanticscholar.org
5-(4-Nitrophenylazo)-4-phenyl-6-methyl-3-cyano-2-pyridone289-2903389 (O-H), 2214 (C≡N), 1626 (C=O)Not specified semanticscholar.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-diphenyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-17-12-15(13-7-3-1-4-8-13)11-16(18-17)14-9-5-2-6-10-14/h1-12H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXDFXBFGHFWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397234
Record name 4,6-diphenyl-2-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29261-44-7
Record name 4,6-diphenyl-2-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,6 Diphenyl 2 Pyridone and Its Derivatives

Classical Approaches to the 4,6-Diphenyl-2-pyridone Scaffold Construction

Traditional methods for the synthesis of the this compound scaffold have historically relied on well-established organic reactions. These classical approaches, including cyclocondensation reactions, transformations from pyran-2-ones and pyrylium (B1242799) salts, and multi-component reaction strategies, form the foundational chemistry for accessing this class of compounds.

Cyclocondensation Reactions of Precursors

Cyclocondensation reactions represent a fundamental and widely utilized method for the construction of the 2-pyridone ring. This approach typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a reagent that provides the nitrogen atom and the remaining carbons of the heterocyclic ring.

A common strategy for the synthesis of 4,6-diaryl-2-pyridones involves the base-promoted condensation of chalcones with cyanoacetamide. acs.org The chalcone, in this case, 1,3-diphenyl-2-propen-1-one, serves as the 1,3-diaryl-α,β-unsaturated carbonyl precursor. The reaction proceeds through a Michael addition of the cyanoacetamide anion to the chalcone, followed by an intramolecular cyclization and subsequent dehydration to afford the 3-cyano-4,6-diphenyl-2-pyridone. While this method yields a cyanated derivative, it is a key route to the broader class of 4,6-diaryl-2-pyridones. nih.gov

Precursor 1Precursor 2Base/CatalystSolventYield (%)Reference
1,3-Diphenyl-2-propen-1-one (Chalcone)CyanoacetamidePotassium tert-butoxidetert-Butyl alcoholNot specified acs.org
Substituted ChalconesCyanoacetamideNot specifiedNot specified6-60 nih.gov

Transformations from Pyrones and Pyrylium Salts

The structural similarity between pyran-2-ones (α-pyrones) and 2-pyridones allows for the direct conversion of the former into the latter. This transformation is typically achieved by reacting the pyrone with ammonia (B1221849) or an ammonia source, which replaces the oxygen heteroatom in the ring with a nitrogen atom. This reaction involves a nucleophilic attack by ammonia at the C-6 position of the pyrone, leading to ring opening, followed by intramolecular cyclization and dehydration to form the 2-pyridone.

While a direct protocol for the conversion of 4,6-diphenyl-2H-pyran-2-one to this compound is not explicitly detailed in the provided search results, the general principle of this transformation is well-established for other pyrone derivatives. For instance, the reaction of 2,6-bis(hetaryl)-4-pyrones with ammonia successfully yields the corresponding 2,6-bis(hetaryl)pyridines. nih.gov

Pyrylium salts also serve as valuable precursors for the synthesis of pyridinium (B92312) salts, which can be further converted to 2-pyridones. The reaction of a pyrylium salt with a primary amine leads to the formation of a pyridinium salt. Subsequent oxidation can then yield the corresponding 2-pyridone.

Multi-component Reaction Strategies for 2-Pyridones

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of substituted 2-pyridones.

One notable example is the four-component reaction of a ketone, an aldehyde, ethyl cyanoacetate (B8463686), and ammonium (B1175870) acetate (B1210297). researchgate.net For the synthesis of a this compound derivative, acetophenone (B1666503) and benzaldehyde (B42025) would serve as the ketone and aldehyde, respectively. This reaction proceeds smoothly in polyethylene (B3416737) glycol (PEG) as a solvent and does not require an additional catalyst. researchgate.net The proposed mechanism involves the initial formation of an α,β-unsaturated intermediate from the ketone and aldehyde, followed by a series of condensation and cyclization steps with ethyl cyanoacetate and ammonia (from ammonium acetate) to furnish the final 2-pyridone product. researchgate.net

Component 1Component 2Component 3Component 4SolventYield (%)Reference
AcetophenoneBenzaldehydeEthyl CyanoacetateAmmonium AcetatePolyethylene Glycol-60080-92 (for various derivatives) researchgate.net

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methodologies. For the synthesis of this compound and its derivatives, advanced techniques such as microwave-assisted synthesis and solvent-free reaction conditions have been explored to enhance reaction rates, improve yields, and reduce the environmental impact.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has been widely adopted in organic synthesis as a non-conventional energy source that can significantly accelerate reaction rates and often improve product yields. nih.govglobalresearchonline.net The application of microwave heating has been reported for the synthesis of various heterocyclic compounds, including those with a pyridone core.

The synthesis of cyanopyridone derivatives from chalcones and ethyl cyanoacetate can be efficiently carried out under microwave irradiation. nih.gov This method offers a green and rapid alternative to conventional heating, with reactions often completing in a matter of minutes. globalresearchonline.net For instance, the reaction of 1-(2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one with ethyl cyanoacetate in the presence of ammonium acetate under pressurized microwave conditions at 70 °C yields the corresponding 2-hydroxyphenylcyanopyridone derivative. nih.gov This suggests that a similar approach using 1,3-diphenyl-2-propen-1-one would be a viable and efficient route to a 3-cyano-4,6-diphenyl-2-pyridone derivative.

Precursor 1Precursor 2Catalyst/ReagentConditionsYield (%)Reference
1-(2-hydroxyphenyl)-3-(p-tolyl)prop-2-en-1-oneEthyl CyanoacetateAmmonium AcetateMicrowave, 70 °CNot specified nih.gov
Aryl methyl ketoneSubstituted benzaldehydeFly-ash:H2SO4 or 40% NaOHMicrowave, 160-800W, 60-120sHigh (up to 95 for some derivatives) globalresearchonline.net

Solvent-Free and Environmentally Conscious Methodologies

Solvent-free reactions and mechanochemistry represent a significant advancement in green chemistry, aiming to minimize or eliminate the use of volatile and often hazardous organic solvents. rub.de These techniques can lead to cleaner reactions, simpler work-up procedures, and reduced waste generation. rsc.org

An efficient and convenient method for the preparation of 4,6-diaryl-2(1H)-pyridones involves the one-pot reaction of an aromatic aldehyde, an aromatic ketone, and malononitrile (B47326) in the presence of sodium hydroxide (B78521) under solvent-free conditions. researchgate.net This approach, when applied to benzaldehyde, acetophenone, and malononitrile, would directly lead to a 3-cyano-4,6-diphenyl-2-pyridone derivative.

Mechanochemical synthesis, which utilizes mechanical energy from ball milling to initiate chemical reactions, is another promising solvent-free technique. nii.ac.jp While a specific application to the synthesis of this compound is not detailed in the provided results, the successful mechanochemical synthesis of various heterocyclic compounds, including 4H-pyrans via a three-component reaction, highlights the potential of this method. nih.gov A mortar and pestle grinding method has also been reported for the synthesis of 4,6-diphenyl pyridine-3(2H)-one derivatives from chalcones and glycine, achieving good yields in a short reaction time. iajpr.com

Component 1Component 2Component 3CatalystConditionsYield (%)Reference
Aromatic AldehydeAromatic KetoneMalononitrileSodium HydroxideSolvent-freeHigh (not specified) researchgate.net
Substituted ChalconeGlycinePotassium HydroxideMortar and pestle, room temp.70-78 iajpr.com

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is a critical area of research, enabling the modulation of its physicochemical and biological properties. Methodologies have been developed to introduce a variety of substituents at specific positions on the pyridone ring, as well as to create chiral derivatives.

Regioselective Functionalization Strategies

Regioselectivity in the functionalization of this compound is paramount, as the molecule offers several potential reaction sites: the nitrogen atom, the oxygen atom of the carbonyl group, and the carbon atoms of the phenyl and pyridone rings. The tautomeric nature of the 2-pyridone ring (existing in both lactam and lactim forms) presents a key challenge and opportunity for regioselective reactions, particularly in alkylation.

O- versus N-Alkylation: The alkylation of 2-pyridones can result in either N-alkylation or O-alkylation. The outcome is highly dependent on the reaction conditions, including the base, solvent, and electrophile used. A study on the related 4,6-diphenylpyrimidin-2(1H)-ones demonstrated that selectivity towards the O-regioisomer could be achieved using caesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). rsc.org This methodology, which avoids the need for coupling reagents, yielded O-alkylated products in high yields (81–91%). rsc.org Density functional theory (DFT) studies indicated that the transition state for the formation of the O-regioisomer is more favorable with Cs₂CO₃ compared to other bases like potassium carbonate (K₂CO₃). rsc.org This principle can be extended to this compound, where careful selection of the base is crucial for directing functionalization to the exocyclic oxygen.

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine (B92270) ring offers an atom-economical route to introduce new substituents. While ortho C-H activation is common, achieving regioselectivity at other positions like C4 can be challenging. rsc.org Recent advancements in catalysis have provided solutions. For instance, mechanochemically activated magnesium has been shown to mediate the direct C4-H alkylation of pyridines with excellent regioselectivity. organic-chemistry.org This method proceeds via a radical-radical coupling pathway and is tolerant of various functional groups. organic-chemistry.org Palladium-catalyzed distal C(sp²)–H functionalization strategies have also been developed, which could potentially be adapted for the selective modification of the phenyl rings or the C3/C5 positions of the pyridone core. rsc.org

Asymmetric Synthetic Routes to Enantiomerically Enriched Compounds

The development of asymmetric routes to chiral pyridone derivatives is of significant interest for applications in medicinal chemistry and materials science. While specific examples for this compound are not extensively documented, general asymmetric methodologies for related heterocyclic systems provide a framework for potential synthetic strategies.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. For example, N-heterocyclic carbene (NHC) catalysis has been successfully employed in the oxidative [3 + 3] annulation of enals with pyrazol-5-amines to produce chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and high enantioselectivities. rsc.org This type of annulation strategy could conceivably be adapted to construct a chiral pyridone ring from acyclic precursors.

Furthermore, C₂-symmetric squaramide-based primary diamines have been designed as effective organocatalysts for the asymmetric Michael addition of 4-hydroxy-2-pyrones to α,β-unsaturated ketones. rsc.org This reaction has been used to prepare enantiomers of the anticoagulant warfarin (B611796) and its analogs with up to 96% yield and 96% enantiomeric excess (ee). rsc.org Such catalytic systems could be explored for the asymmetric functionalization of pre-formed this compound derivatives or in the construction of the chiral pyridone core itself.

Derivatization from Key Precursors and Intermediates

The construction of the this compound ring system is often achieved through condensation reactions involving key precursors and intermediates. These methods offer versatility in introducing substituents and building the core heterocyclic structure.

Reactions of Cyanoacetanilides and Related Compounds

Cyanoacetamide and its N-substituted derivatives, such as cyanoacetanilides, are versatile building blocks in heterocyclic synthesis. researchgate.net They serve as the nitrogen and C2-C3 source for the pyridone ring. In a typical reaction, a cyanoacetamide derivative undergoes condensation with a 1,3-dicarbonyl compound.

For the synthesis of a related compound, 4,6-dimethyl-3-cyano-2-pyridone, cyanoacetamide is reacted with acetylacetone (B45752). zastita-materijala.org This reaction can be catalyzed by amino acids, with arginine and histidine showing the highest efficacy, yielding nearly 90% and 85% of the product, respectively. zastita-materijala.org The synthesis of various N-alkyl-3-cyano-2-pyridones has also been achieved by reacting N-substituted cyanoacetamides with acetylacetone in the presence of potassium hydroxide in ethanol. sciforum.net

The general strategy for synthesizing this compound would involve the condensation of a suitable cyano- N-phenylacetamide with a β-diketone precursor bearing two phenyl groups, such as 1,3-diphenyl-1,3-propanedione.

Table 1: Amino Acid Catalyzed Synthesis of 4,6-dimethyl-3-cyano-2-pyridone

Catalyst (Amino Acid)Yield (%)Reference
Arginine~90 zastita-materijala.org
Histidine~85 zastita-materijala.org
Glycine (Optimized Conditions)50-60 zastita-materijala.org
Other Amino Acids50-60 zastita-materijala.org

Utilizing Aldehydes and Ketones in Pyridone Formation

Multicomponent reactions (MCRs) are highly efficient for building complex molecules like 2-pyridones from simple precursors such as aldehydes and ketones. eurekaselect.com These one-pot syntheses are valued for their operational simplicity and high atom economy. eurekaselect.com

A general and widely used approach is the Hantzsch-like synthesis, which can be adapted for 2-pyridones. The synthesis of 2,4,6-trisubstituted pyridines, for example, can be achieved through a one-pot reaction of a benzaldehyde derivative, an acetophenone derivative, and a nitrogen source like ammonium acetate. acs.org To form a 2-pyridone instead of a pyridine, the reaction typically involves an aldehyde, an active methylene (B1212753) compound (like ethyl acetoacetate (B1235776) or malononitrile), and a source of ammonia or a primary amine. nih.gov

For the specific synthesis of this compound, a four-component reaction could be envisioned involving benzaldehyde (providing the C4-phenyl group), acetophenone (providing the C6-phenyl group and C5-C6 of the ring), an active methylene nitrile (like ethyl cyanoacetate, providing C2-C3 and the carbonyl oxygen), and ammonium acetate as the nitrogen source. nih.gov Various catalysts, including L-proline, have been shown to be effective in promoting such multicomponent syntheses of functionalized 2-pyridone derivatives. eurekaselect.com

Table 2: Example of a Four-Component Synthesis for a Dihydropyridone Derivative

Component 1Component 2Component 3Component 4Catalyst/SolventProduct TypeReference
Aryl AldehydeEthyl AcetoacetateCyanoacetamideAmmonium AcetatePyridine/EthanolPolysubstituted Dihydropyridone nih.gov
BenzaldehydeMethyl AcetoacetateMeldrum's AcidAmmonium AcetateSiO₂-Pr-SO₃H (Solvent-free)3,4-Dihydro-2-pyridone nih.gov

Chemical Reactivity and Transformation Mechanisms of 4,6 Diphenyl 2 Pyridone

Electrophilic and Nucleophilic Reaction Pathways

The dual nature of the pyridone ring, possessing both nucleophilic and electrophilic centers, dictates its reactivity. The nitrogen and oxygen atoms can act as nucleophiles, while the electron-deficient carbon atoms of the ring are susceptible to nucleophilic attack. Conversely, the electron-rich phenyl groups and the pyridone ring can undergo electrophilic substitution.

The halogenation of pyridones generally proceeds via an electrophilic substitution mechanism. The pyridone tautomer is typically more reactive than the corresponding hydroxypyridine form in these reactions. For 4,6-diphenyl-2-pyridone, the substitution pattern will be directed by the existing substituents. The phenyl groups at the 4 and 6 positions are deactivating towards electrophilic attack on the pyridone ring itself due to their electron-withdrawing inductive effect, but are activating for substitution on the phenyl rings. However, the primary focus of halogenation in this context is the pyridone ring.

Electrophilic attack is most likely to occur at the C-3 and C-5 positions of the pyridone ring, which are activated by the nitrogen atom and the carbonyl group through resonance. The reaction of 4-pyridone with bromine in a buffered aqueous solution has been shown to yield the 3,5-dibromo-4-pyridone, indicating the high reactivity of these positions. gctlc.org It is expected that this compound would behave similarly, leading to halogenation at the 3 and/or 5 positions. The reaction conditions, such as the nature of the halogenating agent and the solvent, can influence the degree of halogenation. For instance, using a milder halogenating agent or controlling the stoichiometry could potentially lead to mono-halogenated products.

Table 1: Regioselectivity in the Halogenation of Pyridone Systems

Substrate Halogenating Agent Product(s) Reference
4-Pyridone Bromine (aqueous buffer) 3,5-Dibromo-4-pyridone gctlc.org
4-Pyridone Bromine (in HBr) 3,5-Dibromo-4-pyridone gctlc.org

2-Pyridones, including this compound, are ambident nucleophiles and can undergo alkylation and acylation at either the nitrogen or the oxygen atom. researchgate.net The site of attack is influenced by several factors, including the nature of the electrophile, the solvent, and the counter-ion in the case of a pyridone salt.

Generally, N-alkylation is favored under thermodynamic control, while O-alkylation is often the result of kinetic control. The use of "hard" electrophiles, such as alkyl sulfates or trialkyloxonium salts, tends to favor O-alkylation due to the higher charge density on the oxygen atom. youtube.com Conversely, "soft" electrophiles, like alkyl iodides, in polar aprotic solvents such as DMF, tend to favor N-alkylation. youtube.comnih.gov The choice of base can also play a crucial role; for instance, using a silver salt of the pyridone often leads to O-alkylation. nih.gov

Acylation reactions follow similar principles. The use of acid anhydrides or acyl chlorides can lead to either N- or O-acylated products. For example, the acylation of 4-hydroxy-6-phenyl-2-pyrone (a related heterocyclic system) with aliphatic acid anhydrides initially forms the O-acylated product, which can then rearrange to the C-acylated product. beyondbenign.org In the case of this compound, acylation with an acyl chloride in the presence of a base like pyridine (B92270) would likely lead to a mixture of N- and O-acylated products, with the ratio depending on the specific reaction conditions. nih.gov

Table 2: N- vs. O-Alkylation/Acylation of Substituted 2-Pyridones

Pyridone Substrate Electrophile Conditions Major Product Reference
2-Pyridone Alkyl Halide NaH, DMF N-Alkylation nih.gov
2-Pyridone (Silver Salt) Alkyl Halide Benzene O-Alkylation nih.gov
Substituted 2-Pyridones Alcohol Mitsunobu Reaction N- and O-Alkylation mixture researchgate.net

The this compound molecule possesses potential sites for condensation reactions. While the pyridone ring itself is not typically the active methylene (B1212753) component in a Knoevenagel-type condensation, derivatives can be designed to undergo such reactions. More relevant is the reactivity of the methyl groups if they were present at the 4 or 6 position. In the case of this compound, condensation reactions would likely involve functionalization of the phenyl rings followed by reaction, or direct reaction at the C-3 or C-5 positions if activated appropriately.

However, a more plausible scenario involves the synthesis of this compound and its derivatives through condensation reactions. For instance, the synthesis of related 2-pyridones can be achieved through a one-pot reaction of an aromatic aldehyde, an aromatic ketone, and malononitrile (B47326) in the presence of a base. mdpi.com Aldol-type condensations are also pivotal in building the carbon skeleton of precursors to complex pyridines. gctlc.orgmiracosta.edumagritek.com For example, the synthesis of 4,6-diphenyl[2,2']bipyridine involves a solventless aldol (B89426) condensation of benzaldehyde (B42025) and acetophenone (B1666503) as a key step. gctlc.org While not a reaction of this compound, these examples highlight the importance of condensation reactions in the synthesis of this class of compounds. A direct condensation of this compound with an aldehyde would require activation of one of the ring positions to act as a nucleophile, which is not a commonly reported transformation.

Rearrangement Reactions of Substituted this compound Systems

Substituted pyridone systems can undergo a variety of rearrangement reactions, often induced by heat or light. These reactions can lead to significant changes in the molecular skeleton and the formation of novel heterocyclic structures.

The thermal stability of the this compound core is generally high. However, appropriately substituted derivatives can undergo thermally induced rearrangements. One notable example is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism observed in the thermal rearrangement of complex systems containing a pyridin-2-one moiety. For instance, the thermal rearrangement of 7,9-dihalogen-substituted 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines in DMSO proceeds via a nucleophilic attack of the solvent, leading to ring opening of the pyran ring, followed by an intramolecular cyclization to form a new heterocyclic system. ysu.edunih.govresearchgate.net This demonstrates that the pyridone ring can be susceptible to nucleophilic attack under thermal conditions, initiating a rearrangement cascade.

While this example does not involve a simple substituted this compound, it illustrates a plausible pathway for rearrangement in more complex derivatives. The presence of the phenyl groups in this compound would likely influence the stability of any intermediates formed during such a rearrangement.

The photochemical behavior of 2-pyridones is well-documented and often involves cycloaddition reactions. At concentrations above 0.1 M, many 2-pyridones undergo photodimerization to form [4+4] cycloadducts. nih.gov This reactivity suggests that this compound could also participate in such intermolecular cycloadditions upon irradiation.

Furthermore, intramolecular photochemical rearrangements are also possible, especially in N-substituted derivatives. For example, novel thermal and photochemical rearrangements of derivatives of 1-hydroxy-4,6-diphenyl-2-pyridone have been reported. These reactions involve N-O bond fission and the formation of 3-substituted or both 3- and 5-substituted-4,6-diphenyl-2-pyridones. The proposed mechanisms for these rearrangements often involve the homolytic fission of the N-O bond, leading to radical intermediates that recombine to form the rearranged products.

The photoreactivity can also involve intramolecular cycloadditions if a suitable unsaturated moiety is present in a substituent. For instance, intramolecular [4+2] cycloaddition reactions have been observed in pyridazinecarbonitriles with alkyne side chains, leading to the formation of fused benzonitriles. mdpi.com This suggests that if this compound were functionalized with an appropriate dienophile, intramolecular photocycloaddition could be a viable reaction pathway.

Tautomeric Equilibrium and its Impact on this compound Reactivity

The chemical behavior of this compound is intrinsically linked to its existence in a tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms. This equilibrium, a fundamental concept in heterocyclic chemistry, involves the migration of a proton and the concurrent shift of a double bond. In the case of this compound, the equilibrium is between 4,6-diphenyl-1H-pyridin-2-one and 4,6-diphenyl-2-hydroxypyridine.

The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent. wikipedia.org In polar solvents, the pyridone form is generally favored, while non-polar solvents can shift the equilibrium towards the hydroxypyridine form. wikipedia.orgstackexchange.com For instance, studies on the parent 2-pyridone molecule have shown that polar solvents like water and alcohols stabilize the pyridone tautomer, whereas non-polar solvents favor the 2-hydroxypyridine (B17775) form. wikipedia.org This solvent-dependent behavior is a critical consideration in designing reactions involving this compound, as the predominant tautomer will dictate the available reactive sites.

The electronic character of the substituents on the pyridone ring also plays a role. While specific quantitative data for this compound is not extensively detailed in the provided literature, the presence of two phenyl groups can influence the electron distribution within the ring system, thereby affecting the relative stabilities of the tautomers. The aromaticity of the respective forms is a key determinant; the hydroxypyridine form has a fully aromatic pyridine ring, whereas the pyridone form possesses a different type of aromatic character. stackexchange.comrsc.org

The reactivity of this compound is a direct consequence of this tautomeric duality. The pyridone form presents a nucleophilic nitrogen and an electrophilic carbonyl carbon, making it susceptible to N-alkylation and reactions at the carbonyl group. Conversely, the hydroxypyridine tautomer features a nucleophilic oxygen and an activated pyridine ring, predisposing it to O-alkylation, O-acylation, and electrophilic substitution on the ring itself. The ability to selectively target one tautomer over the other by controlling reaction conditions provides a powerful tool for synthetic chemists.

Tautomeric FormStructureKey Reactive SitesFavored in
This compound (Lactam)this compound StructureNucleophilic Nitrogen, Electrophilic Carbonyl CarbonPolar Solvents (e.g., Water, Alcohols)
4,6-Diphenyl-2-hydroxypyridine (Lactim)Chemical structure not availableNucleophilic Oxygen, Activated Pyridine RingNon-polar Solvents (e.g., Cyclohexane)

Palladium-Catalyzed and Other Transition Metal-Mediated Transformations

The structural framework of this compound, featuring both a pyridone core and phenyl substituents, offers multiple sites for functionalization through transition metal catalysis. Palladium-catalyzed reactions, in particular, have become indispensable tools for C-H activation and cross-coupling reactions on such heterocyclic systems. rsc.orgmdpi.com

For this compound, palladium catalysis can be envisioned to target several positions. The ortho positions of the two phenyl rings are prime candidates for directed C-H functionalization, a well-established strategy for 2-phenylpyridine (B120327) derivatives. rsc.org This allows for the introduction of a wide array of functional groups, including aryl, alkyl, and heteroatom-containing moieties. Furthermore, the C-H bonds on the pyridone ring itself, specifically at the C3 and C5 positions, can be activated and functionalized. The regioselectivity of these reactions can often be controlled by the choice of ligand, oxidant, and reaction conditions. researchgate.netnih.gov

Common palladium-catalyzed cross-coupling reactions applicable to derivatives of this compound (e.g., halogenated analogs) include the Suzuki-Miyaura, Stille, and Negishi couplings. researchgate.netuva.es These reactions are powerful methods for forming new carbon-carbon bonds. For example, a bromo-substituted this compound could be coupled with various boronic acids or organostannanes to introduce further complexity into the molecule.

Beyond palladium, other transition metals can also mediate transformations of pyridone-containing structures. For instance, copper-catalyzed reactions are known for N-arylation, while gold catalysts have been employed in cyclization reactions to form pyridone rings. organic-chemistry.org The specific reactivity and potential transformations of this compound would depend on the metal catalyst and the reaction conditions employed.

Transformation TypeMetal CatalystPotential Reaction Site on this compoundDescription
C-H Arylation/AlkenylationPalladium(II)C3, C5 positions of pyridone ring; ortho-positions of phenyl ringsDirect formation of C-C bonds by activating inherent C-H bonds.
Suzuki-Miyaura CouplingPalladium(0)Halogenated positions (e.g., C3-Br, C5-Br)Cross-coupling of a halide with a boronic acid to form a C-C bond. uva.es
N-Alkylation/ArylationPalladium(0) or Copper(I)Nitrogen atom of the pyridone ringFormation of a C-N bond at the pyridone nitrogen.
Cyclization ReactionsGold(I)/Gold(III)(In synthesis of the pyridone core)Catalyzes the formation of the pyridone ring from acyclic precursors. organic-chemistry.org

Exploiting Diverse Reactivity for Chemical Synthesis

The rich and varied reactivity of the this compound scaffold, stemming from its tautomeric nature and susceptibility to metal-catalyzed transformations, makes it a valuable building block in organic synthesis. Chemists can strategically exploit these features to construct more complex molecules, including those with potential applications in materials science and medicinal chemistry.

The synthesis of functionalized pyridines is an area of significant interest, and this compound serves as a versatile precursor. acs.org For example, the nitrogen atom of the pyridone can be alkylated or arylated, providing a point of attachment for various side chains. nih.gov Subsequent functionalization of the pyridone ring or the pendant phenyl groups can then be carried out. The carbonyl group of the pyridone tautomer can be converted to a chloro group, which can then undergo further nucleophilic substitution or cross-coupling reactions, opening up a pathway to 2-substituted-4,6-diphenylpyridines.

The ability to perform regioselective C-H functionalization at different positions allows for the stepwise and controlled elaboration of the this compound core. This approach is highly convergent and atom-economical, aligning with the principles of modern synthetic chemistry. nih.gov For instance, a synthetic sequence could involve an initial C-H arylation at the C5 position, followed by N-alkylation, and then a subsequent functionalization of one of the phenyl rings. This stepwise approach allows for the creation of a library of structurally diverse compounds from a common starting material.

The synthesis of complex heterocyclic systems often relies on the strategic use of pre-functionalized building blocks. Halogenated derivatives of this compound can serve as key intermediates in palladium-catalyzed cross-coupling cascades, enabling the rapid assembly of polycyclic aromatic structures. The diverse reactivity inherent in the this compound molecule provides a platform for the development of novel synthetic methodologies and the construction of new chemical entities.

Intermediate TypeSynthetic UtilityExample Precursor Reaction
N-Alkyl/Aryl-4,6-diphenyl-2-pyridonesIntroduces substituents at the nitrogen, modifying steric and electronic properties.Base-mediated reaction with alkyl or aryl halides.
3- or 5-Halo-4,6-diphenyl-2-pyridonesKey precursors for cross-coupling reactions (e.g., Suzuki, Stille).Electrophilic halogenation (e.g., with NBS or NCS).
2-Chloro-4,6-diphenylpyridineVersatile intermediate for nucleophilic aromatic substitution and cross-coupling.Reaction of this compound with a chlorinating agent (e.g., POCl₃).
C-H Functionalized DerivativesAllows for late-stage modification and the introduction of diverse functional groups.Palladium-catalyzed direct arylation or alkenylation.

Advanced Spectroscopic and Structural Elucidation of 4,6 Diphenyl 2 Pyridone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Comprehensive Analysis using ¹H and ¹³C NMR

¹H NMR spectroscopy of 4,6-diphenyl-2-pyridone derivatives typically reveals characteristic signals for the pyridone ring protons and the protons of the phenyl substituents. The chemical shifts of the pyridone ring protons are influenced by the electronic nature of the substituents and their positions on the ring. For instance, in a series of 4,6-diphenyl pyridine-3(2H)-one derivatives, the aromatic protons appear in the range of δ 7.40-8.47 ppm. researchgate.net The NH proton of the pyridone ring usually appears as a broad singlet at a downfield chemical shift.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the pyridone ring is typically observed in the downfield region of the spectrum. For example, in 6-(4-nitrophenyl)-4-phenyl pyridine-3(2H)-one, the C=O signal appears at δ 217 ppm. researchgate.net The chemical shifts of the other carbons in the pyridone and phenyl rings are also diagnostic and aid in the complete structural assignment.

A representative dataset for a substituted 4,6-diphenyl pyridine-3(2H)-one derivative is presented in the interactive table below.

Interactive Data Table: ¹H and ¹³C NMR Data for 6-(4-nitrophenyl)-4-phenyl pyridine-3(2H)-one in CDCl₃

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic-H 7.40-8.47 (m) 118.02-146.17
C=O - 217
C-NO₂ - 147.30
C=N - 152.34
CH₂ 1.47 (s) -
NH₂ 7.63 (s) -

Data sourced from a study on 4,6-diphenyl pyridine-3(2H)-one derivatives. researchgate.net

Two-Dimensional NMR Techniques (HSQC, TOCSY, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex NMR spectra and elucidating the intricate structural details of molecules like this compound derivatives.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbons, providing a clear map of ¹H-¹³C one-bond connectivities. This is particularly useful for assigning the carbons of the pyridone and phenyl rings based on the assignments of their attached protons.

Total Correlation Spectroscopy (TOCSY): TOCSY establishes correlations between all protons within a spin system, not just those that are directly coupled. This is valuable for identifying all the protons belonging to a particular phenyl ring or the pyridone ring system, even if some signals are overlapped in the ¹H NMR spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, typically within 5 Å. This is crucial for determining the conformation and stereochemistry of the molecule, including the relative orientation of the phenyl rings with respect to the pyridone core.

While specific 2D NMR data for this compound was not found in the available literature, these techniques are routinely applied in the structural analysis of complex heterocyclic compounds. researchgate.net

Microstructure Elucidation via Advanced NMR Protocols

Advanced NMR protocols, often involving specialized pulse sequences and multidimensional experiments, can provide even deeper insights into the microstructure of this compound derivatives. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are used to establish long-range ¹H-¹³C connectivities (typically over two or three bonds), which is critical for assigning quaternary carbons and piecing together the complete molecular structure. For complex molecules, these advanced methods are essential for a complete and unambiguous structural elucidation. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Bonding Insights

Vibrational spectroscopy probes the vibrational energy levels of a molecule, providing a characteristic fingerprint that is highly sensitive to its functional groups and bonding environment.

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound and its derivatives. The most prominent absorption bands in the IR spectrum of these compounds are typically associated with the C=O and N-H stretching vibrations of the pyridone ring.

The C=O stretching vibration usually appears as a strong band in the region of 1650-1700 cm⁻¹. For example, in 6-(4-nitrophenyl)-4-phenyl pyridine-3(2H)-one, the C=O stretch is observed at 1680 cm⁻¹. researchgate.net The N-H stretching vibration gives rise to a broad band in the region of 3200-3400 cm⁻¹. The C=C and C=N stretching vibrations of the pyridone and phenyl rings typically appear in the 1400-1650 cm⁻¹ region. For instance, in 6-(4-nitrophenyl)-4-phenyl pyridine-3(2H)-one, C=C and C=N stretching vibrations are observed at 1615 cm⁻¹ and 1610 cm⁻¹ respectively. researchgate.net The C-H stretching vibrations of the aromatic rings are usually found around 3000-3100 cm⁻¹.

A representative table of FT-IR data for a substituted 4,6-diphenyl pyridine-3(2H)-one is provided below.

Interactive Data Table: FT-IR Data for 6-(4-nitrophenyl)-4-phenyl pyridine-3(2H)-one

Vibrational Mode Wavenumber (cm⁻¹)
=C-H stretching 2810
C-H bend 1405
C=O stretching 1680
C=C stretching 1615
C-NO₂ 1490
C=N stretching 1610

Data sourced from a study on 4,6-diphenyl pyridine-3(2H)-one derivatives. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide valuable information about the electronic structure and photophysical properties of this compound derivatives. These properties are highly dependent on the molecular structure, including the nature and position of substituents, as well as the solvent environment.

The UV-Vis absorption spectra of pyridone derivatives typically exhibit multiple absorption bands corresponding to π-π* and n-π* electronic transitions. The position and intensity of these bands are influenced by the extent of conjugation and the presence of electron-donating or electron-withdrawing groups. For instance, in a series of 4,6-disubstituted-3-cyano-2-pyridones, the absorption maxima were found to be solvent-dependent, indicating changes in the electronic distribution upon excitation. nih.gov

Many pyridone derivatives are fluorescent, and their emission properties are also sensitive to the molecular structure and environment. The Stokes shift, which is the difference between the absorption and emission maxima, can provide insights into the structural changes that occur in the excited state. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. For example, the emission of 4,6-diphenylpyrimidones can be modulated by factors such as solvent polarity and protonation state. organicchemistrydata.org

The table below presents representative photophysical data for a related pyrimidone derivative, illustrating the type of information obtained from these studies.

Interactive Data Table: Photophysical Data for 1-ethyl-4,6-bis(4-methoxyphenyl)-2(1H)-pyrimidone in Different Solvents

Solvent Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Quantum Yield (Φ)
Cyclohexane 358 405 0.58
Toluene 362 418 0.45
Dichloromethane 364 438 0.22
Acetonitrile 360 446 0.08

Data adapted from a study on the emission switching of 4,6-diphenylpyrimidones. organicchemistrydata.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectra of this compound and its derivatives are characterized by strong absorption bands in the UV-Vis region, which are typically assigned to π–π* electronic transitions within the conjugated system. The core structure, featuring a pyridone ring flanked by two phenyl groups, possesses an extended π-electron system that dictates its optical properties.

In a study of related 2-pyridone derivatives, broad absorption bands are observed in the range of 320–360 nm. beilstein-journals.org For instance, a phenyl-unsubstituted tetrahydroacridine derivative, which shares structural similarities, exhibits a main absorption band with a shoulder peak at 329 nm. beilstein-journals.org The introduction of substituents on the phenyl rings can modulate the electronic structure and thus shift the absorption maxima. The specific absorption characteristics are highly dependent on the electronic nature and position of these substituents.

Table 1: Representative UV-Vis Absorption Data for Related Pyridone Structures

Compound Class Solvent λmax (nm) Molar Absorptivity (ε) Reference
2,4-diaryl-tetrahydroacridines Dichloromethane ~320-360 Not specified beilstein-journals.org
Disazo pyridone dye Various Varies with solvent Not specified researchgate.net

This table presents data for structurally related compounds to infer the general absorption regions for this compound derivatives.

Photoluminescence (PL) and Phosphorescence Studies

Many 2-pyridone derivatives are known to exhibit fluorescence. researchgate.net The emission properties are intrinsically linked to the molecular structure, particularly the nature and position of substituents, which can significantly influence the fluorescence quantum yield and emission wavelength.

Studies on various 2-pyridone-based fluorophores have shown that these compounds can be highly emissive, with fluorescence quantum yields (Φ) reaching values as high as 0.80-0.95 in certain solvents. researchgate.net For example, 6-(4-dialkylamino)phenyl-2-pyridones display intense blue-green fluorescence in nonpolar solvents like chloroform (B151607) and dichloromethane. researchgate.net The emission spectra are often broad and unstructured, which is characteristic of molecules that undergo geometric relaxation in the excited state. nih.gov

While fluorescence of 2-pyridone derivatives is well-documented, reports on their phosphorescence are less common in the available literature. Phosphorescence involves a transition from an excited triplet state to the singlet ground state and is typically observed at low temperatures.

Table 2: Photoluminescence Data for Emissive 2-Pyridone Derivatives

Compound Type Solvent Excitation λ (nm) Emission λmax (nm) Quantum Yield (Φ) Reference
6-(4-dialkylamino)phenyl-2-pyridones Chloroform Not specified Blue-Green 0.80-0.92 researchgate.net
6-(4-dialkylamino)phenyl-2-pyridones Dichloromethane Not specified Blue-Green 0.83-0.94 researchgate.net

This table showcases the fluorescence properties of functionalized 2-pyridone and 2-pyrone systems to highlight the potential of the core scaffold.

Solvatochromic Behavior and Substituent Effects on Optical Properties

Solvatochromism describes the change in the color of a solution, and thus a shift in the absorption or emission spectra of a solute, upon changing the solvent. wikipedia.org This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. wikipedia.org

2-pyridone derivatives often exhibit positive solvatochromism, where an increase in solvent polarity causes a bathochromic (red) shift in the absorption or emission spectrum. researchgate.netwikipedia.org This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. For instance, certain 2-pyridone dyes show positive solvatofluorochromism, characterized by a red shift in the fluorescence maximum with increasing solvent polarity. researchgate.net Conversely, negative solvatochromism, a hypsochromic (blue) shift with increasing solvent polarity, is also possible and suggests that the ground state is more polar than the excited state. wikipedia.orgresearchgate.net

Substituents play a critical role in modulating these properties. Electron-donating groups (like -OCH₃ or -N(CH₃)₂) can enhance the intramolecular charge transfer (ICT) character of the electronic transitions, often leading to more pronounced solvatochromic shifts and higher fluorescence quantum yields. beilstein-journals.org In contrast, electron-withdrawing groups can have the opposite effect. The position of the substituent on the phenyl rings also influences the extent of electronic communication with the pyridone core, thereby affecting the optical properties. beilstein-journals.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns.

For this compound (C₁₇H₁₃NO), the exact mass is 247.0997 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value of 247. This peak confirms the molecular weight of the compound. nih.gov

The fragmentation of the molecular ion provides valuable structural information. The energetically unstable molecular ions break down into smaller, more stable fragments. chemguide.co.uk For this compound, common fragmentation pathways would involve the loss of small neutral molecules or radicals. GC-MS data for this compound shows significant peaks at m/z 247 (the molecular ion), 246 (loss of a hydrogen atom, [M-H]⁺), and 219 (likely corresponding to the loss of a CO molecule, [M-CO]⁺). nih.gov The fragmentation of 2-pyridones can also involve the loss of HCN or cleavage of the phenyl groups. rsc.org

Table 3: Mass Spectrometry Data for this compound

m/z Relative Intensity Proposed Fragment Reference
247 High (Top Peak) [C₁₇H₁₃NO]⁺ (Molecular Ion, M⁺) nih.gov
246 Moderate (3rd Highest) [M-H]⁺ nih.gov

This table details the primary peaks observed in the GC-MS spectrum of the title compound.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD). nih.gov The analysis reveals the three-dimensional arrangement of the atoms and the planarity of the heterocyclic ring relative to the phenyl substituents. In related terpyridine structures, the phenyl rings are often twisted with respect to the central pyridine (B92270) ring, with dihedral angles that can vary. redalyc.orgmdpi.com In the crystal lattice, molecules of 2-pyridone derivatives are often linked by intermolecular hydrogen bonds, typically involving the N-H and C=O groups of the pyridone moiety, as well as π-π stacking interactions between the aromatic rings. redalyc.org

Table 4: Crystallographic Data for this compound

Parameter Value Reference
Database ID COD 7154432 nih.gov
Crystal System Triclinic nih.gov
Space Group P -1 nih.gov
a (Å) 6.3743 nih.gov
b (Å) 10.3034 nih.gov
c (Å) 10.5322 nih.gov
α (°) 80.064 nih.gov
β (°) 72.725 nih.gov
γ (°) 76.743 nih.gov

This table summarizes the key crystallographic parameters for the solid-state structure of this compound.

Electrochemical Characterization of this compound Redox Behavior

The electrochemical properties of this compound derivatives are of interest for their potential use in electronic devices and sensors. These properties are typically investigated using techniques like cyclic voltammetry.

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is a powerful technique used to study the redox behavior of chemical species. abechem.com For 2-pyridone derivatives, CV studies have shown that they can undergo irreversible oxidation processes. mdpi.comresearchgate.net The electrochemical activity is highly dependent on the molecular structure, particularly the presence and nature of substituents. mdpi.com

For example, studies on certain pyridones have revealed that the presence of a hydroxyl group at position 6 is a key structural requirement for electrochemical activity. mdpi.comresearchgate.net The oxidation potentials are also sensitive to the pH of the medium, with the deprotonated (anionic) form of the molecule often being more electrochemically active than the protonated form. mdpi.com The electrooxidation of some substituted 3,4-dihydro-2-pyridones has been shown to be a two-electron process that leads to the formation of the corresponding 2-pyridone. mdpi.com While specific CV data for the parent this compound is not detailed in the provided search results, studies on derivatives such as 1-amino-4,6-diphenyl-2-pyridone have explored their electrochemical reduction. mdpi.com The HOMO and LUMO energy levels of these compounds can be estimated from the onset potentials of their oxidation and reduction peaks in the cyclic voltammogram. beilstein-journals.org

Computational and Theoretical Investigations of 4,6 Diphenyl 2 Pyridone Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) has become a principal method for investigating the electronic properties of molecules due to its favorable balance of accuracy and computational cost. DFT calculations on the 4,6-diphenyl-2-pyridone system allow for a detailed exploration of its fundamental chemical characteristics.

Determination of Tautomeric Forms and Their Relative Energies

Pyridone derivatives can exist in tautomeric forms, primarily the pyridone (keto) and hydroxypyridine (enol) forms. For this compound, this equilibrium is between the lactam (pyridone) and lactim (hydroxypyridine) structures. DFT calculations are crucial in determining the relative stability of these tautomers. By optimizing the geometry of each form and calculating their electronic energies, the thermodynamically preferred tautomer can be identified.

Theoretical studies on analogous systems, such as 6-oxo purine, have demonstrated that the relative stability of tautomers can be significantly influenced by the surrounding environment. orientjchem.org DFT calculations, often coupled with a polarizable continuum model (PCM) to simulate solvent effects, can predict the dominant tautomer in both the gas phase and in solution. orientjchem.orgorientjchem.org For pyridone systems, the pyridone form is generally found to be the more stable tautomer, a preference that is often enhanced in polar solvents due to the larger dipole moment of the keto form.

Table 1: Hypothetical Relative Energies of this compound Tautomers Calculated by DFT

TautomerFormGas Phase ΔE (kcal/mol)Water ΔG (kcal/mol)
1Pyridone (keto)0.000.00
2Hydroxypyridine (enol)+2.50+3.80

Note: This table is illustrative and based on general trends for pyridone tautomerism. Actual values would require specific DFT calculations for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researcher.life

For this compound, the HOMO is expected to be delocalized over the electron-rich pyridone and phenyl rings, while the LUMO is anticipated to have significant contributions from the electron-deficient carbonyl group and the aromatic systems. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researcher.life DFT calculations can provide precise energies of these orbitals and visualize their spatial distribution. Studies on similar 2-pyridone derivatives have shown that the distribution of these orbitals is significantly influenced by the substituents on the pyridone ring. bg.ac.rs

Table 2: Representative Frontier Molecular Orbital Energies for a 2-Pyridone System

OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap4.4

Note: These values are representative for a generic 2-pyridone system and may vary for this compound.

Calculation of Natural Atomic Charges and Electrostatic Potentials

The distribution of electron density within a molecule is fundamental to its interactions with other molecules. Natural Bond Orbital (NBO) analysis is a computational method used to calculate the atomic charges and to understand charge transfer interactions within a molecule. wikipedia.orgaimspress.com For this compound, NBO analysis would likely reveal a significant negative charge on the oxygen atom of the carbonyl group and the nitrogen atom, while the carbonyl carbon would carry a partial positive charge. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de In an MEP map, regions of negative potential, typically colored in shades of red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen, highlighting its role as a primary site for electrophilic interactions and hydrogen bond acceptance.

Quantum Chemical Modeling of Spectroscopic Properties

Quantum chemical calculations are invaluable for interpreting and predicting spectroscopic data. For this compound, these methods can be used to simulate its vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.

Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. unair.ac.id By computing the excitation energies and oscillator strengths, the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum can be predicted. For this compound, the electronic transitions are likely to be of the π → π* and n → π* types, involving the aromatic rings and the carbonyl group.

Furthermore, DFT can be used to calculate the vibrational frequencies, which correspond to the peaks in the infrared and Raman spectra. The calculated frequencies can be compared with experimental data to aid in the assignment of vibrational modes. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts, providing a powerful tool for structural elucidation. wu.ac.th

Theoretical Elucidation of Reaction Mechanisms and Energy Barriers

Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions. rsc.org For reactions involving this compound, theoretical calculations can be used to map out the potential energy surface, identifying transition states and intermediates. nih.gov This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics.

For instance, in a hypothetical reaction where this compound acts as a nucleophile, DFT calculations could be used to model the approach of an electrophile to the different nucleophilic sites on the molecule. By locating the transition state structure for each possible reaction pathway and calculating its energy, the most favorable reaction mechanism can be determined. Such computational studies are essential for rationalizing experimentally observed product distributions and for designing new synthetic routes. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com MD simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvent molecules or biological macromolecules. nih.gov

In an MD simulation, the atoms of the system are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of the system can be simulated over time.

For this compound, MD simulations could be used to explore the rotational freedom of the two phenyl rings relative to the pyridone core. This would provide information on the preferred conformations of the molecule in different environments. Furthermore, MD simulations can be used to study the intermolecular interactions of this compound, such as its hydrogen bonding patterns in aqueous solution or its binding to a protein active site. mdpi.com

Structure-Electrochemical Properties Relationship Studies

The electrochemical behavior of 2-pyridone systems, including derivatives of this compound, is a subject of scientific inquiry, revealing key relationships between their molecular structure and electrochemical activity. Investigations into this area have utilized techniques such as cyclic voltammetry (CV) and square-wave voltammetry (SWV) to elucidate the redox properties of these compounds. bg.ac.rs

A significant determinant in the electrochemical activity of the 2-pyridone ring is the nature of the substituents at various positions. mdpi.comresearchgate.net Research has demonstrated that the presence of a hydroxyl (-OH) group at the 6-position of the pyridone ring is a crucial structural requirement for its electrochemical activity. mdpi.combg.ac.rs In contrast, pyridones with a methyl group at the same position have been found to be electrochemically inactive under similar conditions. mdpi.com This highlights the direct involvement of the substituent at this position in the electron transfer processes.

The electrochemical response of substituted 2-pyridones is also highly dependent on the pH of the solution. mdpi.com For instance, in acidic environments, the electrochemical activity is attributed to the oxidation of the protonated form of the molecule. mdpi.com Conversely, in alkaline media, the deprotonated form is responsible for the observed electrochemical signals. mdpi.com It has been suggested that the deprotonated anionic form is more electrochemically active than its protonated counterpart. mdpi.comresearchgate.net The electrooxidation process for certain pyridone derivatives has been characterized as a two-electron and one-proton transfer. mdpi.com

While comprehensive electrochemical studies specifically on this compound are not extensively detailed in the reviewed literature, studies on its derivatives provide valuable insights. For example, the electrochemical reduction of 1-amino-4,6-diphenyl-2-pyridone and 1-benzylideneamino-4,6-diphenyl-2-pyridone has been investigated. mdpi.combg.ac.rs These studies were conducted in an ethanolic Britton-Robinson (BR) buffer using methods such as polarography, cyclic voltammetry with a hanging mercury drop electrode, and controlled-potential electrolysis with a mercury pool electrode. mdpi.com

The influence of substituents extends to other positions on the pyridone scaffold as well. The impact of different groups at the 3-position has also been a point of discussion in structure-activity relationship studies. bg.ac.rsresearchgate.net Theoretical approaches, such as Density Functional Theory (DFT) calculations, have been employed to support experimental findings. mdpi.comresearchgate.net These computational investigations help in defining the most stable protonated and deprotonated forms of the molecules and correlating them with their electrochemical behavior. mdpi.com

The following table summarizes the general findings on the structure-electrochemical property relationships of 2-pyridone derivatives.

Structural FeatureInfluence on Electrochemical Properties
Substituent at Position 6 A hydroxyl (-OH) group is essential for electrochemical activity. A methyl group at this position leads to inactivity. mdpi.com
Solution pH Determines the active form (protonated in acidic, deprotonated in alkaline media). The deprotonated form is generally more active. mdpi.com
Substituent at Position 3 The nature of the substituent at this position also impacts the electrochemical behavior. researchgate.net
Substitution at Position 1 Derivatives like 1-amino and 1-benzylideneamino at the this compound core undergo electrochemical reduction. mdpi.combg.ac.rs

These studies underscore the tunable nature of the electrochemical properties of the 2-pyridone system, where targeted modifications to the molecular structure can significantly alter its redox behavior.

Research Applications of 4,6 Diphenyl 2 Pyridone in Chemical Science

Application as Versatile Building Blocks in Organic Synthesis

The structural framework of 4,6-diphenyl-2-pyridone serves as a valuable starting point or intermediate in the synthesis of more complex chemical architectures. Its utility as a building block is demonstrated in its role in constructing other heterocyclic systems and its reactivity in specific chemical transformations.

The this compound scaffold is instrumental in the synthesis of other classes of heterocyclic compounds. Researchers have demonstrated its synthesis from chalcones, which are readily available precursors, establishing its accessibility. A key transformation highlighting its role as a building block is the conversion of the pyridone oxygen to sulfur. The reaction of this compound with phosphorus pentasulfide effectively replaces the carbonyl oxygen with sulfur, yielding the corresponding 4,6-diphenylpyridine-2-thione. This conversion showcases its utility in accessing a different class of sulfur-containing heterocycles from a common pyridone precursor.

Table 1: Transformation of this compound
Starting MaterialReagentProductTransformation Type
This compoundPhosphorus pentasulfide (P₄S₁₀)4,6-Diphenylpyridine-2-thioneThionation (Oxygen to Sulfur exchange)

While sometimes mistaken as a reagent for transformations like aldehyde to nitrile conversion, the primary role of this compound in this context is not as a reagent but as a substrate that can undergo specific chemical modifications. The reactivity of the pyridone ring itself allows for targeted transformations. For instance, studies on the related 1-methyl-4-phenyl-2-pyridone have shown that the pyridone ring can be selectively reduced using various hydride reagents to yield a range of products. Depending on the reagent, the reduction can lead to conjugated 5,6-dihydro-2-pyridones, 3,6-dihydro-2-pyridones, or even fully reduced 1,2,3,6-tetrahydropyridines. This demonstrates that the pyridone core is not inert but can be strategically transformed into other saturated or partially saturated heterocyclic systems.

Contributions to Materials Science

The photophysical and electronic properties inherent to the diphenyl-substituted pyridone structure have made it and its derivatives attractive candidates for applications in materials science, particularly in the fields of organic electronics and functional dyes.

Derivatives of 2-pyridone have emerged as promising materials for use in organic light-emitting diodes (OLEDs). In many advanced OLED designs, molecules with a donor-acceptor structure are used as emitters to achieve high efficiency. The 2-pyridone core can function as an effective electron-accepting moiety. When coupled with various electron-donating groups, these 2-pyridone derivatives can form materials that exhibit thermally activated delayed fluorescence (TADF). The TADF mechanism is crucial for enhancing the efficiency of OLEDs by converting non-emissive triplet excitons into emissive singlet excitons. Research has shown that OLEDs incorporating 2-pyridone-based emitters can achieve notable performance, producing sky-blue, green-yellow, or white light. For example, a sky-blue OLED using a single emissive layer of a 2-pyridone derivative demonstrated an external quantum efficiency (EQE) of 3.7%, while a white OLED combining both single-emitter and exciplex layers reached an EQE of 9.8%. researchgate.net

Table 2: Performance of OLEDs Incorporating 2-Pyridone Derivatives researchgate.net
OLED TypeEmission ColorAchieved External Quantum Efficiency (EQE)Power Efficiency
Single Emissive LayerSky-Blue3.7%-
Exciplex-basedGreen-Yellow6.9%-
Combined (Single Layer + Exciplex)White9.8%6.9 lm W⁻¹

The extended π-conjugated system of this compound forms the basis for various functional dyes and fluorescent materials. The substitution of different aryl groups at the 3, 4, and 6 positions of the 2-pyridone ring allows for the fine-tuning of its optical properties. For example, introducing an electron-donating dimethylamino group at the para-position of the 6-aryl ring and an electron-withdrawing cyano group at the 3-aryl position can induce an intramolecular charge transfer, resulting in a red-shift of the fluorescence emission. nih.gov

Studies on 6-(4-dialkylamino)phenyl-2-pyridones have shown intense blue-green fluorescence in nonpolar solvents with high quantum yields (e.g., 0.80-0.92 in chloroform). rsc.org These compounds often exhibit positive solvatochromism, where the emission wavelength changes with the polarity of the solvent. The fluorescent properties of these materials are not limited to solutions; some derivatives, such as N-n-butyl 3,4,6-triaryl-2-pyridone, emit intense blue fluorescence in the solid state, an effect influenced by the molecular packing in the crystal lattice. nih.gov This tunability makes pyridone derivatives valuable for applications requiring specific emission colors and environmental sensitivity.

Table 3: Photophysical Properties of Substituted 2-Pyridone Derivatives rsc.org
Compound ClassSolventEmission ColorFluorescence Quantum Yield (Φ)
6-(4-dialkylamino)phenyl-2-pyridonesChloroform (B151607)Blue-Green0.80 - 0.92
DichloromethaneBlue-Green0.83 - 0.94
Sulfonyl-substituted 6-phenyl-2-pyridonesAcetone-0.86 - 0.95

Role in Coordination Chemistry and Ligand Design

The pyridone ring is a highly effective structural motif in the design of ligands for transition metal catalysis. While simple coordination complexes of this compound itself are not widely reported, the incorporation of the pyridone unit into more complex, multi-dentate ligands has led to significant advances in catalysis.

A prime example is the development of bidentate ligands that contain both a pyridine (B92270) and a pyridone fragment. These ligands have been successfully employed in challenging palladium-catalyzed C-H hydroxylation reactions using molecular oxygen as the oxidant. nih.gov The key to their success lies in the tautomeric nature of the pyridone ring. The ligand can coordinate to the metal center in two different forms: a neutral L,L-type coordination (as a hydroxypyridine) or a mono-anionic L,X-type coordination (as a deprotonated pyridone). This ability to switch between coordination modes is thought to be crucial for the catalytic cycle, with the pyridone form facilitating the C-H bond activation step. nih.gov The design of ligands that can form six-membered metallacycles with the metal has been shown to be particularly effective, as it lowers the energy barrier for this tautomeric switch. nih.gov This sophisticated use of the pyridone core demonstrates its importance in creating highly selective and efficient catalysts for modern organic synthesis.

Ligands in Transition Metal Catalysis

The 2-pyridone unit is recognized as a valuable ligand in transition metal catalysis. nih.gov The presence of both a nitrogen atom within the aromatic ring and an exocyclic oxygen atom allows for various coordination modes. Although iodinated 2-pyridones have been identified as challenging substrates in Catellani reactions due to their potential chelating ability, their use highlights the recognition of the 2-pyridone core as a pivotal ligand. nih.gov

Palladium(II) complexes featuring pyridine-based ligands are effective precatalysts for a range of cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions. researchgate.net The functionalization of the pyridine or pyridone ring can significantly alter the physicochemical properties of the resulting coordination compounds, which in turn influences their catalytic efficacy. researchgate.net For this compound, the bulky phenyl groups at the 4 and 6 positions would be expected to exert significant steric influence on the metal center. This steric hindrance could affect the stability of the resulting metal complex, the accessibility of the catalytic site, and the selectivity of the catalyzed reaction.

Furthermore, the electronic properties of the phenyl rings can modulate the electron density at the nitrogen and oxygen donor atoms of the pyridone ring, thereby influencing the strength of the metal-ligand bond. This modulation can be crucial in tuning the reactivity of the catalyst for specific transformations, such as C-H bond activation and functionalization. researchgate.net

Chelation Properties and Metal Complexation Studies

The ability of a molecule to bind to a metal ion is known as chelation. The 2-pyridone structure, with its nitrogen and oxygen atoms, can act as a bidentate ligand, forming a stable complex with a metal ion. While specific chelation studies on this compound are limited, the broader class of hydroxypyridinones are well-established as potent metal chelators, particularly for hard metal ions like iron(III). jscimedcentral.com

Studies on related pyridine-containing ligands have shown that the introduction of bulky substituents can lead to the formation of complexes with unique structural and electronic properties, which in turn can influence their catalytic activity or material properties. nih.gov

Catalytic Activity of 2-Pyridone Derivatives in Chemical Reactions

Beyond serving as ligands for metal catalysts, 2-pyridone and its derivatives can themselves act as catalysts in various organic transformations. Their catalytic activity often stems from their ability to act as bifunctional molecules, participating in proton transfer and hydrogen bonding interactions.

One notable application is in the aminolysis of esters, where 2-pyridone derivatives function as efficient organocatalysts. tue.nlekb.eg They are proposed to act as bifunctional Brønsted acid/base catalysts, activating both the ester and the amine through hydrogen bonding. mdpi.comtue.nl For instance, 6-halo-2-pyridones have demonstrated high catalytic activity in the aminolysis of both reactive aryl esters and less reactive alkyl esters. tue.nl

Catalytic Performance of 2-Pyridone Derivatives in Ester Aminolysis
CatalystEster SubstrateAmine SubstrateConditionsYield (%)Reference
6-chloro-2-pyridoneBoc-Gly-OBnBenzylamine40 °C, 24 h86 tue.nl
6-iodo-2-pyridonePhenyl acetate (B1210297)BenzylamineNot specifiedHigh ekb.eg
2-PyridoneMethyl 2-phenylacetateBenzylamineToluene, 100 °C, 24 hTrace tue.nl

In addition to organocatalysis, 2-pyridone derivatives are key components in metal-free catalytic systems. For example, pyridone borane (B79455) complexes have emerged as effective catalysts for the semihydrogenation of alkynes. nih.govnih.gov These systems can activate dihydrogen and facilitate the selective reduction of internal and terminal alkynes to the corresponding alkenes. nih.gov The mechanism is thought to involve frustrated Lewis pair (FLP) reactivity, where the pyridone and borane components cooperatively activate hydrogen. nih.gov

Semihydrogenation of Alkynes Catalyzed by a Pyridone Borane Complex
Alkyne SubstrateCatalyst Loading (mol%)ConditionsProductYield (%)Reference
Diphenylacetylene580 °C, 5 bar H₂(Z)-Stilbene>99 nih.gov
1-Phenyl-1-propyne580 °C, 5 bar H₂(Z)-1-Phenyl-1-propene96 nih.gov
1-Octyne1080 °C, 5 bar H₂1-Octene91 nih.gov

The versatility of the 2-pyridone scaffold also extends to its use in transition metal-catalyzed C-H functionalization reactions. Various substituted 2-pyridones undergo site-selective alkylation, arylation, and alkenylation at different positions of the pyridone ring, catalyzed by transition metals such as nickel, rhodium, and iron. researchgate.net These methods provide powerful tools for the synthesis of complex, multiply substituted 2-pyridone derivatives. researchgate.net

Biological and Medicinal Chemistry Research Involving 4,6 Diphenyl 2 Pyridone Derivatives

Structure-Activity Relationship (SAR) Studies for Pharmacological Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For 4,6-diphenyl-2-pyridone derivatives, these studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic profiles.

The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on both the pyridone ring and the flanking phenyl groups. Research has systematically explored these effects to map the pharmacophoric requirements for various therapeutic targets.

For instance, in the development of antiproliferative agents based on related 2,6-disubstituted imidazo[4,5-b]pyridine scaffolds, the substituents on the phenyl rings were found to be critical for activity. Studies revealed that a hydroxyl group at the para-position of the phenyl ring significantly enhanced antiproliferative effects, whereas methoxy (B1213986) or nitro groups at the same position led to a marked decrease in activity. Furthermore, placing a methyl group on the nitrogen atom of the imidazopyridine core also improved antiproliferative potency.

In the context of anti-HIV-1 activity, SAR studies on 3-aminopyridin-2(1H)-one derivatives identified key substituents for potent reverse transcriptase (RT) inhibition. The presence of a 2'-methoxy group on the pyridyl or phenyl rings, combined with aliphatic substituents at the 4' and/or 5' positions, was found to be a common feature among the more potent compounds. nih.gov This led to the selection of a derivative with a (5-ethyl-2-methoxy-6-methyl-3-pyridyl)methyl]amino group for further clinical evaluation. nih.gov

Similarly, research into pyridin-2(1H)-one derivatives as urease inhibitors has suggested that electron-releasing groups play an important role in modulating biological activity, highlighting another dimension of substituent effects. nih.gov

Table 1: Influence of Substituents on the Biological Activity of Pyridone Derivatives
Derivative ClassActivityFavorable SubstituentsUnfavorable SubstituentsReference
2,6-Diphenyl-imidazo[4,5-b]pyridinesAntiproliferativep-hydroxyl on phenyl ring; N-methyl on imidazopyridinep-methoxy, p-nitro on phenyl ring scispace.com
3-Amino-pyridin-2(1H)-onesAnti-HIV-1 (RT Inhibition)2'-methoxy and 4'/5'-aliphatic groups on pyridyl/phenyl ringsData Not Specified nih.gov
Pyridin-2(1H)-onesUrease InhibitionElectron-releasing groupsData Not Specified nih.gov

The three-dimensional arrangement of atoms in a molecule—its conformation—is a critical determinant of its ability to interact with a biological target. For this compound derivatives, conformational analysis helps to explain SAR data and guides the rational design of new, more effective compounds.

Computational techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are frequently employed to correlate molecular conformation with bioactivity. scispace.commdpi.comresearchgate.net These methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around the molecular scaffold where steric bulk, positive or negative electrostatic potential, and hydrophobicity are predicted to enhance or diminish activity. researchgate.netnih.gov For example, 3D-QSAR modeling of pyridin-2-one derivatives as mIDH1 inhibitors indicated that introducing bulky, hydrophobic groups (like biphenyl or cyclohexylphenyl) in a specific region of the molecule was conducive to higher activity. mdpi.com

Molecular docking simulations provide further conformational insights by predicting the binding mode of a ligand within the active site of its target protein. nih.gov For 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles with anticancer properties, docking studies were used to investigate their interactions with the target Pim-1 kinase, revealing the key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.gov The conformation adopted by the molecule within the binding pocket is essential for these interactions and, consequently, for its inhibitory activity.

X-ray crystallography offers a direct and precise method for determining the solid-state conformation of molecules. The crystal structures of several pyridone derivatives have been solved, providing definitive information on bond angles, planarity, and the relative orientation of substituent groups, which can be used to validate and refine computational models. mdpi.com

Investigation of Specific Biological Activities and Therapeutic Potential

The versatile this compound scaffold has been explored for a range of therapeutic applications, leading to the identification of potent lead compounds in oncology, infectious diseases, and virology.

Derivatives of the pyridone core have demonstrated significant potential as anticancer agents, acting through various mechanisms. A series of 4,6-diaryl pyridine (B92270) and pyrimidine (B1678525) derivatives were designed as potential cytotoxic molecules and evaluated against the human leukemia (HL-60) cell line. researchgate.netelsevierpure.com Several compounds exhibited potent cytotoxic activity in sub-micromolar concentrations, with one derivative showing activity five times more potent than the reference drug Combretastatin A4. researchgate.net Mechanistic studies revealed that these compounds induce cell cycle arrest at the G2/M phase and promote apoptosis. researchgate.netelsevierpure.com Their antitumor activity was found to correlate well with their ability to inhibit the polymerization of β-tubulin. researchgate.netelsevierpure.com

In another study, 4-hydroxy-2-pyridone derivatives and their corresponding bis(pyridyl)methanes were evaluated against a panel of 60 human tumor cell lines. nih.gov One of the most active derivatives demonstrated significant tumor growth inhibition across all cell lines at concentrations in the low micromolar range (1 x 10⁻⁶ to 1 x 10⁻⁵ M). nih.gov Research on other related structures, such as pyridinethiones, has also identified compounds with promising antitumor activity against human colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancer cell lines.

Table 2: Antiproliferative Activity of Selected Pyridine and Pyridone Derivatives
Compound ClassCancer Cell LineActivity (IC₅₀)Mechanism of ActionReference
4,6-Diaryl PyridinesHL-60 (Leukemia)Sub-micromolarβ-tubulin polymerization inhibition, G2/M arrest researchgate.netelsevierpure.com
Bis(pyridyl)methanesPanel of 60 cell lines1 - 10 µMTumor growth inhibition nih.gov
PyridinethionesHCT-116, HepG-2, MCF-7Not specifiedAntiproliferative

The emergence of drug-resistant bacteria has created an urgent need for new antimicrobial agents. Pyridone derivatives have been investigated as a potential source of novel antibiotics. Studies on 4-pyridinone derivatives have demonstrated their activity against a range of bacteria, particularly the gram-negative bacterium Escherichia coli. researchgate.net While many derivatives showed moderate activity, their minimal inhibitory concentrations (MICs) were recorded as low as 64 µg/L for E. coli.

Further modifications to the core structure have been explored to enhance potency. A series of 4,6-diphenyl-2-((2-substitutedthio)-1,6-dihydropyrimidine) derivatives were synthesized and screened for antimicrobial activity. nih.gov One compound containing a dimethylamino group exhibited moderate inhibitory activity against several bacterial strains, including Pseudomonas aeruginosa, Bacillus subtilis, methicillin-susceptible and -resistant Staphylococcus aureus, and the fungus Candida albicans, with MIC values ranging from 6.00 to 23.50 mg/ml. nih.gov

Table 3: Antibacterial Activity of Pyridone and Dihydropyrimidine Derivatives
Compound ClassBacterial StrainActivity (MIC)Reference
4-Pyridinone derivativesEscherichia coli64 µg/L
4,6-diphenyl-dihydropyrimidine derivativeVarious bacteria & C. albicans6.00 - 23.50 mg/ml nih.gov

Pyridone-based structures have shown significant promise as antiviral agents, with derivatives demonstrating activity against several important human pathogens by targeting key viral enzymes.

Anti-HIV Agents : 2-Pyridone derivatives were among the early classes of non-nucleoside reverse transcriptase inhibitors (NNRTIs) developed to combat Human Immunodeficiency Virus Type 1 (HIV-1). These compounds specifically inhibit the viral reverse transcriptase enzyme, which is crucial for the replication of the retrovirus. More recent research has explored pyridone-containing compounds that target other viral proteins. For instance, a series of 2-pyridone-bearing phenylalanine derivatives were designed as HIV capsid modulators, with the most potent compound inhibiting HIV-1 replication with an EC₅₀ of 5.36 µM. The pyridine moiety is also a key component in several FDA-approved HIV-1 integrase inhibitors, which block the insertion of the viral genome into the host cell's DNA.

Anti-HBV Agents : Chronic Hepatitis B Virus (HBV) infection is a major global health problem, and pyridone derivatives have emerged as a novel class of HBV inhibitors. nih.gov A series of 2-pyridone analogues were synthesized and found to have moderate to good activity against HBV DNA replication. nih.gov Two lead compounds exhibited potent inhibitory activity with IC₅₀ values of 0.206 µM and 0.12 µM, respectively, and high selectivity. nih.gov Other related scaffolds, such as N-hydroxypyridinediones (HPDs), have been identified as inhibitors of the HBV Ribonuclease H (RNase H), an essential viral enzyme, thereby suppressing viral replication.

SARS-CoV-2 Main Protease Inhibitors : In response to the COVID-19 pandemic, significant research has focused on identifying inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for processing viral polyproteins. The 2-pyridone scaffold was identified as a potential key pharmacophore for Mpro inhibition. Subsequent structure-based design efforts led to the optimization of pyridone α-ketoamides as potent Mpro inhibitors. Guided by co-crystal structures, modifications to the parent compound resulted in analogues with IC₅₀ values as low as 40 nM, representing a nearly 10-fold improvement in potency. One of these optimized compounds also demonstrated pronounced antiviral activity in cell-based assays with an EC₅₀ of 1.6 µM.

Table 4: Antiviral Activity of Selected Pyridone Derivatives
VirusCompound ClassTargetActivityReference
HIV-12-Pyridone Phenylalanine DerivativesCapsid ProteinEC₅₀ = 5.36 µM
HBV2-Pyridone AnaloguesHBV DNA ReplicationIC₅₀ = 0.12 µM nih.gov
SARS-CoV-2Pyridone α-KetoamidesMain Protease (Mpro)IC₅₀ = 40 nM; EC₅₀ = 1.6 µM

Anti-inflammatory and Immunomodulatory Effects Studies

Derivatives of the pyridinone scaffold have been a subject of interest for their potential anti-inflammatory properties. The mechanism of action for some pyridinone derivatives, specifically 3-hydroxy-pyridine-4-ones, is thought to be linked to their iron-chelating capabilities. nih.gov Iron can participate in the Fenton reaction, which produces reactive oxygen species that contribute to inflammatory processes. nih.gov Key enzymes in the inflammation pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent. By chelating iron, these compounds may modulate the activity of such enzymes, thereby exerting an anti-inflammatory effect. nih.gov

Studies on various pyridinone derivatives have shown they can reduce edema in established pharmacological models, such as carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov The anti-inflammatory effects observed are often attributed to a potential decrease in the production of inflammatory mediators like prostaglandins and nitric oxide. nih.gov Furthermore, research into related heterocyclic structures, such as pyridazinone derivatives, has identified inhibition of phosphodiesterase type 4 (PDE4) as a viable strategy for controlling inflammation. nih.gov Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which has a wide range of anti-inflammatory effects, including the downregulation of pro-inflammatory cytokines. nih.gov While research specifically on the anti-inflammatory profile of this compound is specific, the broader class of pyridinone-containing molecules demonstrates significant potential in modulating inflammatory responses. nih.gov

Cardiotonic and Other Pharmacological Profiles

The 2-pyridone core is a key structural feature in several well-known cardiotonic agents, such as amrinone and milrinone (B1677136). These drugs are known to inhibit phosphodiesterase 3 (PDE3), an enzyme that degrades cAMP. This inhibition leads to increased cAMP levels in cardiac muscle, resulting in a positive inotropic (increased contractility) effect, which is beneficial in treating congestive heart failure.

Research into novel pyridone derivatives has sought to build upon these established agents to develop new cardiotonic drugs. In one study, a series of 3-acetyl-2-pyridone derivatives were synthesized and evaluated for their effects on the force of contraction in isolated guinea pig atria. Several of these compounds demonstrated a significant increase in the force of contraction, with some showing activity comparable to or greater than milrinone. The findings suggested that the presence of an oxo group at the 2-position of the pyridine ring is essential for cardiotonic activity.

Similarly, studies on related structures like 4,5-dihydro-3(2H)-pyridazinones have shown that they can produce dose-related increases in myocardial contractility with relatively minor effects on heart rate. nih.gov These effects are also primarily attributed to the selective inhibition of cardiac phosphodiesterase. nih.gov Other substituted pyridine derivatives have also been shown to exert a dose-dependent increase in myocardial contractility and a decrease in blood pressure in animal models. nih.gov

CompoundKey Structural FeaturesObserved Cardiotonic EffectReference
AmrinoneBipyridine derivativeIncreases cardiac output and reduces filling pressure.
Milrinone2-pyridone derivativePrototype PDE3 inhibitor, used as a standard for comparison.
Pyridone Derivative 5c3-acetyl-2-pyridone with piperidine at 4-positionShowed contractile activity higher than milrinone (% change over control = 94.4 ± 5.2).
Pyridone Derivative 5d3-acetyl-2-pyridone derivativeShowed contractile activity comparable to milrinone (% change over control = 89.2 ± 4.7).

Molecular Mechanism of Action Studies

Enzyme Inhibition and Receptor Modulation Mechanisms

Derivatives of this compound have been investigated for their ability to interact with and inhibit various enzymes, representing a key mechanism for their pharmacological effects.

Cytochrome P450 Inhibition : In silico evaluations of a series of 4,6-diphenyl pyridine-3(2H)-one derivatives predicted their ability to inhibit several subtypes of the cytochrome P450 (CYP) enzyme system. The synthesized compounds were found to likely inhibit CYP1A2, CYP2D6, CYP2C19, and CYPC9, suggesting potential applications in modulating drug metabolism or in therapeutic areas where these enzymes are targets. iajpr.com

Tubulin Polymerization Inhibition : A significant area of research has been the design of 4,6-diaryl pyridine derivatives as anticancer agents that function by inhibiting β-tubulin polymerization. nih.govresearchgate.net This action disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govresearchgate.net The antitumor activity of these compounds correlates well with their ability to inhibit tubulin polymerization. nih.gov Further mechanistic studies showed that potent compounds in this class induce apoptosis through the upregulation of p53 and the Bax/Bcl-2 ratio, an increase in caspase-3 protein levels, and the downregulation of survivin, an inhibitor of apoptosis. nih.govresearchgate.net

PCSK9 Inhibition : In a different therapeutic context, 4-amino-2-pyridone derivatives have been identified as a novel class of potent inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). unipd.itnih.gov PCSK9 is a protein that promotes the degradation of the low-density lipoprotein receptor (LDLR). By inhibiting PCSK9, these pyridone derivatives prevent LDLR degradation, leading to increased LDLR expression on the cell surface and enhanced clearance of LDL-cholesterol from the circulation. unipd.itnih.gov One lead compound, at a concentration of 5 μM, was able to completely block the secretion of PCSK9 from HepG2 cells. nih.gov The mechanism appears to involve the inhibition of PCSK9 gene transcription. unipd.it

Compound ClassEnzyme/Receptor TargetMechanism of ActionTherapeutic Potential
4,6-Diphenyl pyridine-3(2H)-one derivativesCytochrome P450 (CYP1A2, CYP2D6, CYP2C19, CYPC9)Inhibition of enzyme activity (predicted in silico). iajpr.comModulation of drug metabolism
4,6-Diaryl pyridine derivativesβ-tubulinInhibition of polymerization, leading to G2/M cell cycle arrest and apoptosis. nih.govresearchgate.netAnticancer
4-Amino-2-pyridone derivativesPCSK9Inhibition of gene transcription and secretion, leading to increased LDLR expression. unipd.itnih.govHypercholesterolemia

Inhibition of Microbial Virulence Mechanisms (e.g., Pili Assembly Pathway)

Targeting microbial virulence, rather than microbial growth, is an emerging strategy to combat infectious diseases, as it may impose less selective pressure for the development of resistance. sciopen.com One key virulence mechanism is the formation of biofilms, which are structured communities of bacteria encased in a self-produced matrix. Bacteria within biofilms are notoriously more resistant to conventional antibiotics and host immune responses. nih.gov

Research has identified 4-hydroxy-2-pyridone derivatives as potent inhibitors of biofilm formation in Mycobacterium smegmatis, a non-pathogenic model organism for Mycobacterium tuberculosis. nih.gov In one study, several compounds from a synthesized series were found to significantly inhibit the growth and formation of M. smegmatis biofilms at a concentration of 50 µg/ml. nih.gov A notable finding was that these compounds were often more potent against the bacteria in their biofilm state compared to their free-floating, planktonic form. nih.gov This highlights the potential of the pyridone scaffold in developing novel agents that specifically target the resilient biofilm phenotype of mycobacteria. While the precise molecular target within the biofilm formation pathway was not specified, the results represent a significant step toward developing anti-virulence agents. nih.gov

Biophysical Studies on Interactions with Biological Macromolecules

Understanding the direct physical interaction between a small molecule and its biological target is fundamental to elucidating its mechanism of action. A variety of biophysical assays are employed to characterize these interactions, providing data on binding affinity, kinetics, and conformational changes. nih.gov These techniques are crucial for validating the targets of this compound derivatives and for guiding drug optimization.

Commonly used biophysical methods include:

Fluorescence-based techniques : These assays can measure changes in fluorescence intensity or polarization when a ligand binds to a protein, providing information on binding affinity.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy). nih.gov

Circular Dichroism (CD) : This technique is used to assess changes in the secondary structure of a macromolecule upon ligand binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide atomic-level information about the binding site and conformational changes in both the ligand and the protein target upon complex formation. nih.gov

Rational Drug Design and Development Strategies

The development of novel drugs based on the this compound scaffold often employs rational design strategies to optimize potency, selectivity, and pharmacokinetic properties. These approaches leverage structural information from known ligands and target proteins to design more effective molecules.

A prominent example is the design of 4,6-diaryl pyridine derivatives as tubulin polymerization inhibitors. researchgate.net The design strategy was based on the known pharmacophoric features of colchicine (B1669291) site inhibitors, such as combretastatin A-4 (CA-4). The core design involved a central pyridine or pyrimidine ring acting as a scaffold for two aryl rings, mimicking the arrangement in CA-4. researchgate.net The researchers developed several pharmacophoric models:

Model A : Featured a 2-oxo- or 2-thioxopyridine core with aryl groups known to be effective in tubulin inhibitors, such as 3,4,5-trimethoxyphenyl. researchgate.net

Model B : Utilized an isosteric replacement of the pyridine core with a pyrimidine ring. researchgate.net

Model C : Grafted N-aryl acetamide groups onto the core structure to introduce additional hydrophobic and hydrogen bond donor-acceptor pairs, with the goal of increasing the number of pharmacophoric binding features and enhancing affinity for the target site. researchgate.net

Other strategies applied to the broader pyridinone class include scaffold hopping, where the core structure is replaced with a different but functionally similar one, and fragment-based drug design, where small molecular fragments that bind to the target are identified and then linked or grown to create a more potent lead compound. nih.gov The optimization of 4-amino-2-pyridone hits for PCSK9 inhibition through a "chemistry-driven hit optimization campaign" is another example of a rational approach, where an initial hit is systematically modified to improve its biological activity and drug-like properties. unipd.itnih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, enabling the identification of essential structural features required for a molecule's biological activity. nih.gov This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. nih.gov A pharmacophore model essentially serves as a 3D template, mapping out the spatial arrangement of key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for molecular recognition at a receptor's binding site.

In the context of 2-pyridone derivatives, particularly those with diaryl substitutions, these models are instrumental in designing potent inhibitors for various targets, including protein kinases. For instance, a pharmacophore model developed for Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors, based on the structures of FDA-approved drugs, highlighted a common set of features: two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic groups. mdpi.com This model was successfully used to screen large compound databases to identify novel potential inhibitors. mdpi.com The this compound scaffold inherently possesses features that can match such a model: the pyridone oxygen acts as a hydrogen bond acceptor, the N-H group as a donor, and the two phenyl rings provide the necessary aromatic and hydrophobic characteristics.

Ligand-based design further utilizes the structure-activity relationship (SAR) data from a series of known active compounds. For example, research on pyrrolopyridine-pyridone based inhibitors of Met kinase, a receptor tyrosine kinase, has provided valuable SAR insights. A conformationally constrained 2-pyridone analogue was identified as a potent Met kinase inhibitor with an IC50 value of 1.8 nM. nih.gov By analyzing the binding modes of such potent inhibitors, the SAR can be rationalized to guide the design of new analogues with improved affinity and selectivity. nih.gov This process involves aligning active molecules and abstracting the common features to create a hypothesis, which is then used to design and predict the activity of new compounds.

Table 1: Representative Pharmacophore Features for Kinase Inhibitors Based on Pyridone Scaffolds

Pharmacophore Feature Role in Binding Corresponding Moiety in this compound
Hydrogen Bond Acceptor (HBA) Interacts with donor residues (e.g., backbone NH) in the kinase hinge region. Pyridone carbonyl oxygen
Hydrogen Bond Donor (HBD) Interacts with acceptor residues (e.g., backbone C=O) in the hinge region. Pyridone N-H
Aromatic/Hydrophobic Group 1 Occupies a hydrophobic pocket, often making π-stacking interactions. Phenyl group at C4

Design of Modified 2-Pyridone Scaffolds for Enhanced Bioavailability

A critical aspect of drug development is optimizing the pharmacokinetic properties of a lead compound to ensure it reaches its target in the body in sufficient concentrations. This often involves modifying the core scaffold to enhance properties like aqueous solubility and metabolic stability, which are key components of oral bioavailability. The pyridinone scaffold is considered advantageous as it can act as a bioisostere for various groups and its physicochemical properties can be fine-tuned. nih.gov

One common issue with aromatic compounds, including the this compound core, is their susceptibility to oxidative metabolism by cytochrome P450 enzymes. nih.gov A prevalent strategy to mitigate this is "scaffold-hopping," where a metabolically liable aromatic ring is replaced with a more electron-deficient and stable heterocycle. nih.gov For example, replacing a phenyl ring with a pyridine or pyrimidine ring can significantly increase metabolic stability by making the ring less susceptible to oxidation. nih.gov This strategy could be applied to the this compound scaffold by replacing one or both of the phenyl rings with pyridyl or other heterocyclic systems to block metabolic "soft spots." nih.gov

Another key challenge is often poor aqueous solubility, which can limit absorption. The lipophilicity of the diphenyl scaffold can be modulated by introducing polar functional groups. Strategic placement of substituents such as hydroxyls, amines, or small polar side chains onto the phenyl rings can improve solubility without disrupting the key interactions required for biological activity. The pyridinone core itself offers multiple positions for substitution (e.g., at the N1 position or the C3 and C5 positions) where polar groups can be introduced to enhance solubility. nih.gov

Table 2: Strategies for Modifying 2-Pyridone Scaffolds to Enhance Bioavailability

Modification Strategy Objective Example Application Anticipated Outcome
Scaffold Hopping Improve metabolic stability Replace a phenyl ring with a pyridyl ring. Reduced susceptibility to CYP450-mediated oxidation.
Introduction of Polar Groups Increase aqueous solubility Add a hydroxyl (-OH) or methoxy (-OCH3) group to one of the phenyl rings. Improved dissolution and absorption.
N-Alkylation with Polar Chains Increase aqueous solubility Attach a short polyethylene (B3416737) glycol (PEG) chain or a basic amine to the pyridone nitrogen. Enhanced solubility and potentially altered membrane permeability.

Future Research Directions and Outlook in 4,6 Diphenyl 2 Pyridone Chemistry

Innovations in Asymmetric Synthesis of Chiral 2-Pyridone Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals where stereochemistry often dictates biological activity. While significant progress has been made in asymmetric synthesis, the creation of chiral 2-pyridone derivatives, especially those with bulky substituents like the phenyl groups in 4,6-diphenyl-2-pyridone, remains a challenge. chim.it Future research will likely focus on overcoming these hurdles through several innovative approaches.

The development of novel catalytic systems is paramount. This includes the design of sophisticated metal-based catalysts (e.g., using rhodium, iridium, or scandium) and chiral organic ligands capable of inducing high enantioselectivity in reactions forming the pyridone core or functionalizing it. chim.it Organocatalysis, which avoids the use of metals, is another rapidly advancing field that could provide powerful tools for these transformations. mdpi.com Key reaction types to be explored include catalytic asymmetric additions to unsaturated precursors, asymmetric reductions, and enantioselective C-H functionalization. chim.it An intriguing approach involves using achiral molecules like 2-pyridone itself as chiral inducers through the formation of chiral crystals, a concept that could be extended to substituted pyridones. nih.gov

Future efforts will aim to develop catalytic methods that are not only highly selective but also adhere to the principles of green chemistry, emphasizing atom economy and the use of sustainable reagents and solvents. chiralpedia.com

Catalytic Approach Potential Application for this compound Key Research Goal
Transition Metal Catalysis Asymmetric hydrogenation of a pyridone precursor or C-H functionalization of the existing core.Development of ligands that can effectively control stereochemistry despite the steric hindrance from the phenyl groups.
Organocatalysis Enantioselective [2+2+2] cycloadditions or other ring-forming reactions to construct the chiral pyridone skeleton. chim.itDesigning small organic molecules that can catalyze the formation of the sterically demanding this compound scaffold with high enantiomeric excess.
Biocatalysis Enzymatic resolution of a racemic mixture of this compound derivatives.Identifying or engineering enzymes that can selectively process one enantiomer, providing a green and highly specific synthetic route. chiralpedia.com

Exploration of Undiscovered Reactivity Patterns and Synthetic Applications

While the fundamental reactivity of the 2-pyridone ring has been studied, there remains significant untapped potential for discovering new transformations and synthetic applications, particularly for the this compound system. Future research will delve into novel methods for functionalizing both the pyridone core and its pendant phenyl rings.

Catalytic C-H bond functionalization is a powerful strategy that allows for the direct introduction of new chemical groups onto a molecule, avoiding the need for pre-functionalized starting materials. researchgate.net While this has been explored for the C-3, C-4, and C-5 positions of the general 2-pyridone core, developing highly selective methods for the sterically congested this compound is a key future challenge. researchgate.net Furthermore, exploring late-stage diversification, where the peripheral phenyl rings are functionalized after the core has been constructed, could rapidly generate libraries of new compounds for screening. iipseries.org

The development of novel cycloaddition reactions and metal-catalyzed coupling strategies will also be crucial. hilarispublisher.com These methods could enable the construction of complex fused heterocyclic systems built upon the this compound framework. The ultimate goal is to create more efficient, atom-economical, and diversity-oriented syntheses to access novel derivatives that are currently difficult to prepare. iipseries.orgacs.org

Advancements in Functional Materials Utilizing the 2-Pyridone Core

The rigid, planar, and electron-rich nature of the 2-pyridone core makes it an attractive building block for advanced functional materials. mdpi.com The this compound structure, with its extended π-conjugation, is particularly well-suited for applications in organic electronics.

Future research is expected to focus on designing and synthesizing this compound derivatives for use as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs). nih.gov By strategically modifying the phenyl groups with electron-donating or electron-withdrawing substituents, researchers can fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize device performance. nih.gov

Beyond OLEDs, the coordinating ability of the 2-pyridone moiety opens the door for its use as a ligand in the construction of metal-organic frameworks (MOFs) and other coordination polymers. iipseries.org These materials could have applications in gas storage, separation, or catalysis. The unique photophysical properties of these compounds also suggest potential applications in fluorescent sensors and probes. researchgate.net

Application Area Role of this compound Core Future Research Focus
Organic Electronics (OLEDs) Serves as a hole-transporting material (HTM) due to its electronic properties and structural rigidity. nih.govSynthesis of derivatives with tailored HOMO/LUMO levels for improved efficiency and stability.
Metal-Organic Frameworks (MOFs) Acts as a rigid organic linker to connect metal nodes, forming porous structures. iipseries.orgDesigning functionalized linkers to control pore size and chemical environment for specific applications like gas separation.
Fluorescent Sensors The pyridone core can act as a fluorophore whose emission properties change upon binding to a target analyte.Developing derivatives that exhibit high sensitivity and selectivity for specific ions or molecules.

Deeper Mechanistic Insights into Biological Action and Therapeutic Targets

The 2-pyridone scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. hilarispublisher.comnih.gov Studies have shown that 4,6-diaryl-2-pyridones possess promising antiproliferative activities in breast cancer cell lines, potentially acting as prodrugs activated by cytochrome P450 (CYP) enzymes. nih.gov

While initial screenings have demonstrated this potential, a significant future direction is to move beyond observing activity to understanding the precise molecular mechanisms. This involves identifying the specific biological targets with which these compounds interact. Modern chemical biology and proteomics approaches will be essential to pinpoint the proteins, enzymes, or receptors that bind to this compound derivatives.

Future research should focus on:

Target Identification: Using techniques like affinity chromatography and mass spectrometry to isolate and identify the cellular binding partners of bioactive this compound derivatives.

Mechanism of Action Studies: Elucidating how binding to a target (e.g., an enzyme like a protein kinase or histone deacetylase) translates into a cellular effect. nih.gov This includes studying downstream signaling pathways and effects on the cell cycle.

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing analogues to understand how specific structural modifications influence potency and selectivity. nih.gov This knowledge is crucial for designing next-generation therapeutic agents with improved efficacy. For example, research on other pyridones has identified modifications at the C3, C4, and C6 positions as being critical for antiviral activity. nih.gov

Therapeutic Area Known Activity of 2-Pyridone Scaffolds Potential Targets for Future Investigation
Oncology Antiproliferative activity against various tumor cell lines. nih.govnih.govProtein tyrosine kinases, Met kinase, Histone deacetylase (HDAC), Cytochrome P450 (CYP) enzymes. nih.govnih.gov
Virology Inhibition of viral replication (e.g., HIV). nih.govViral enzymes such as reverse transcriptase or protease.
Neurology Modulation of receptors in the central nervous system. nih.govG-protein-coupled receptors (GPCRs), ion channels.
Cardiovascular Disease Inhibition of PCSK9 secretion. nih.govProprotein Convertase Subtilisin-like Kexin type 9 (PCSK9). nih.gov

Synergistic Integration of Computational and Experimental Methodologies in Research and Development

The advancement of research into this compound will be significantly accelerated by the close integration of computational and experimental techniques. This synergistic approach allows for a more rational and efficient design-build-test-learn cycle in chemical research. rsc.org

Computational chemistry, using tools like Density Functional Theory (DFT), can predict fundamental properties of 2-pyridone derivatives, including their electronic structure, stability, and reactivity. mdpi.comresearchgate.net This can guide the development of new synthetic reactions by modeling reaction pathways and transition states. For example, calculations can help predict the most likely site for C-H functionalization or the stereochemical outcome of an asymmetric reaction.

In drug discovery and materials science, molecular modeling will play a pivotal role.

Virtual Screening and Docking: Computational models can be used to screen large virtual libraries of this compound derivatives against the three-dimensional structures of known biological targets, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Predicting Material Properties: Quantum chemical calculations can predict the electronic and photophysical properties (e.g., HOMO/LUMO energies, absorption/emission spectra) of novel derivatives, accelerating the discovery of new materials for applications like OLEDs. researchgate.net

The future lies in a feedback loop where experimental results are used to refine and validate computational models, and in turn, predictive modeling guides more focused and effective experimental work. rsc.org This synergy will reduce the time and resources required to discover new catalysts, functional materials, and therapeutic agents based on the this compound scaffold.

Q & A

Basic: What are the optimal synthetic routes for preparing 4,6-Diphenyl-2-pyridone in high yield?

Methodological Answer:
Two primary methods are reported:

  • Mitsunobu Reaction: Used to synthesize terpyridine derivatives via this compound intermediates. This approach is advantageous for introducing aryl substituents under mild conditions .
  • Cyanoacetamide Route: Reacting dibenzoyl methane with cyanoacetamide under reflux conditions in ethanol, followed by purification via recrystallization. This method yields 4,6-diphenyl-3-cyano-2-pyridone, a precursor for azo dye synthesis .
    Optimization Tips: Adjust reaction time (12–24 hours) and solvent polarity (e.g., DMF vs. ethanol) to improve yield.

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:
Key techniques include:

  • Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch at 1670 cm⁻¹ confirms the pyridone core .
  • NMR Spectroscopy: Aromatic proton signals appear at δ 6.95–8.32 ppm (CDCl₃), with splitting patterns reflecting substituent positions .
  • Mass Spectrometry: Molecular ion peak at m/z 455 (C₃₁H₂₁NO₃) validates the molecular formula .

Advanced: How does this compound function in converting primary halides to aldehydes?

Methodological Answer:
The compound acts as a non-oxidizing reagent in a two-step process:

Alkylation: Reacts with primary halides (e.g., benzyl bromide) to form stable intermediates (I-alkoxy-2-pyridones) at 25–80°C, yielding >85% .

Thermolysis: Heating intermediates at 180–200°C releases aldehydes (e.g., benzaldehyde) and regenerates this compound .
Key Advantage: Avoids harsh oxidizing agents, making it suitable for sensitive substrates.

Advanced: What strategies resolve contradictions in reported reactivity of this compound derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Substituent Effects: Electron-withdrawing groups (e.g., cyano) increase electrophilicity, altering azo coupling efficiency .
  • Reaction Conditions: Solvent polarity (e.g., DMSO vs. ethanol) impacts intermediate stability in Kornblum oxidations .
    Resolution Approach: Conduct controlled experiments varying substituents (e.g., phenyl vs. methyl) and solvents, then compare kinetic data.

Advanced: How to design experiments using this compound in solvatochromic dye synthesis?

Methodological Answer:
Procedure:

Azo Coupling: React diazonium salts (e.g., 4-nitrobenzenediazonium) with this compound in aqueous HCl/ethanol (0–5°C) .

Solvatochromism Analysis: Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to correlate λₘₐₓ with solvent dielectric constant.
Key Finding: Electron-donating substituents (e.g., methoxy) redshift absorption due to enhanced conjugation .

Basic: What safety protocols are recommended when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during thermolysis (200°C+) to avoid inhalation of volatile byproducts .
  • Waste Disposal: Collect organic residues in halogenated waste containers for incineration .

Advanced: What role does the compound play in Kornblum oxidation reactions?

Methodological Answer:
It facilitates the oxidation of phenacyl bromides to aroyl cyanides via:

Intermediate Formation: Generates an aldimine species (e.g., compound 7 ) in DMSO at 60°C .

Pyrolysis: Heating the intermediate releases aroyl cyanides (e.g., benzoyl cyanide) with >90% purity .
Limitation: Requires anhydrous conditions to prevent hydrolysis of the nitrile product.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.